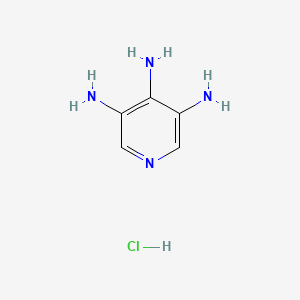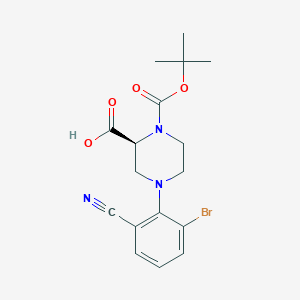
Pyridine-3,4,5-triamine chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-3,4,5-triamine chloride is a chemical compound with the molecular formula C5H8N4Cl It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridine-3,4,5-triamine chloride can be synthesized through various methods. One common approach involves the quaternization of pyridine derivatives. For instance, pyridine-3,4,5-triamine can be reacted with hydrochloric acid to form the chloride salt. The reaction typically requires controlled conditions, such as a specific temperature and solvent, to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale quaternization reactions. These processes often utilize environmentally friendly solvents and optimized reaction conditions to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-3,4,5-triamine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyridine derivatives.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3,4,5-tricarboxylic acid, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
Pyridine-3,4,5-triamine chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pyridine derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of pyridine-3,4,5-triamine chloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes and other proteins, disrupting their normal function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Pyridine-2,3,5-triamine: Another triamine derivative of pyridine with similar chemical properties.
Pyridine-3,4-diamine: A diamine derivative with fewer amine groups.
Pyridine-3,5-diamine: Another diamine derivative with different substitution patterns
Uniqueness: Pyridine-3,4,5-triamine chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three amine groups provide multiple sites for chemical modification, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
30146-41-9 |
|---|---|
Formule moléculaire |
C5H9ClN4 |
Poids moléculaire |
160.60 g/mol |
Nom IUPAC |
pyridine-3,4,5-triamine;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c6-3-1-9-2-4(7)5(3)8;/h1-2H,6-7H2,(H2,8,9);1H |
Clé InChI |
YNGMCXQFQWMBDU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)N)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)





